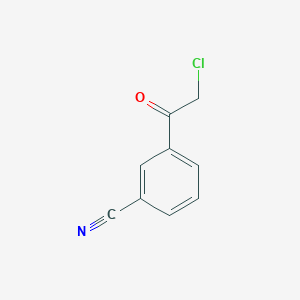

3-(2-Chloroacetyl)benzonitrile

描述

3-(2-Chloroacetyl)benzonitrile is a benzonitrile derivative featuring a 2-chloroacetyl substituent at the 3-position of the aromatic ring. Its molecular formula is C₉H₅ClNO, with a molecular weight of 181.60 g/mol. The chloroacetyl group (–COCH₂Cl) confers significant electrophilicity, enabling reactivity in nucleophilic substitutions or cyclization reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Synthesis: While direct evidence for its synthesis is absent in the provided materials, analogous pathways (e.g., cyclization of benzonitrile derivatives with 2-chloroacetyl chloride in toluene, as described in ) suggest a plausible route. The chloroacetyl group may be introduced via Friedel-Crafts acylation or nucleophilic displacement reactions.

Applications: The compound’s reactive chloroacetyl group positions it as a precursor for heterocyclic systems (e.g., oxadiazoles) or bioactive molecules.

属性

CAS 编号 |

76597-77-8 |

|---|---|

分子式 |

C9H6ClNO |

分子量 |

179.60 g/mol |

IUPAC 名称 |

3-(2-chloroacetyl)benzonitrile |

InChI |

InChI=1S/C9H6ClNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4H,5H2 |

InChI 键 |

SIJGQCMRBQTUBC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)C(=O)CCl)C#N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 3-(2-Chloroacetyl)benzonitrile can be synthesized through various methods. One common approach involves the reaction of benzonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. The general reaction scheme is as follows:

C6H5CN+ClCH2COCl→C6H4(CN)(COCH2Cl)

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using ionic liquids as solvents, can be employed to minimize environmental impact.

化学反应分析

Types of Reactions: 3-(2-Chloroacetyl)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted amides, esters, or thioesters.

Reduction: Formation of 3-(chloroacetyl)benzylamine.

Hydrolysis: Formation of 3-(chloroacetyl)benzoic acid.

科学研究应用

3-(2-Chloroacetyl)benzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the development of potential drug candidates, particularly those targeting cancer and infectious diseases.

Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.

作用机制

The mechanism of action of 3-(2-Chloroacetyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The molecular targets and pathways involved vary based on the specific biological context.

相似化合物的比较

Comparison with Similar Compounds

3-Amino-4-chlorobenzonitrile (CAS 53312-79-1)

- Structure: Substituted with –NH₂ (amino) and –Cl at positions 3 and 4, respectively.

- Key Differences: The amino group enhances nucleophilicity compared to the electron-withdrawing chloroacetyl group in 3-(2-Chloroacetyl)benzonitrile. This difference impacts reactivity; amino derivatives are often used as ligands or coupling partners, whereas chloroacetyl compounds participate in alkylation or cyclization.

- Applications : Intermediate in organic synthesis (e.g., dyes, pharmaceuticals) due to its amine functionality .

3-(2-Chloroethoxy)benzonitrile (CAS 97315-37-2)

- Structure : Contains a –OCH₂Cl (chloroethoxy) group at position 3.

- Key Differences : The chloroethoxy group is less electrophilic than chloroacetyl, reducing reactivity in nucleophilic substitutions. However, it offers stability for applications requiring controlled release of chlorine (e.g., agrochemicals).

- Molecular Weight : 181.62 g/mol .

Fluorinated Benzonitrile Derivative (II.13.m)

- Structure : 4-(3-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-(1H-triazol-1-yl)benzonitrile.

- Key Differences : Fluorine atoms enhance lipophilicity and metabolic stability. The trifluoromethyl (–CF₃) and difluoro groups improve agrochemical activity by resisting enzymatic degradation.

- Applications : Modern crop protection agents, leveraging fluorine’s bioactivity-enhancing properties .

SARS-CoV-2 Mpro Inhibitors (Compounds 5 and 26)

- Structures : 2-(3-(3-Chloro-5-propoxyphenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl)benzonitrile (Compound 5) and its cyclopropyl analog (Compound 26).

- Key Differences : Substitution of propyl (Compound 5) with cyclopropyl (Compound 26) improves steric hindrance and binding affinity to SARS-CoV-2 main protease (Mpro). This highlights how alkyl/cycloalkyl groups modulate target interaction .

Ferrocenylmethylamino Benzonitriles (2FMAB and 3FMAB)

- Structures: Ferrocene moieties attached to amino groups at positions 2 or 3 of benzonitrile.

- Key Differences : The ferrocene group introduces redox-active properties, enabling electrochemical applications (e.g., sensors). In contrast, this compound’s reactivity is dominated by its acyl chloride .

2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile

- Structure: Amino group substituted with a 2-chlorophenyl-ethyl chain at position 2.

- Key Differences : Positional isomerism (2 vs. 3) affects steric interactions in binding pockets. The bulky 2-chlorophenyl group may hinder rotation, influencing pharmacokinetics .

3-({[2-Chloro-6-(trifluoromethyl)phenyl]amino}methyl)benzonitrile

- Structure: Trifluoromethyl and chlorophenyl groups linked via an aminomethyl bridge.

- Key Differences : The trifluoromethyl group increases lipophilicity, enhancing blood-brain barrier penetration. This contrasts with this compound’s polar chloroacetyl group, which may limit membrane permeability .

Research Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., –COCH₂Cl, –CF₃) enhance electrophilicity and bioactivity, as seen in agrochemicals () and protease inhibitors ().

- Positional Isomerism : Substitution at position 3 (vs. 2 or 4) influences steric interactions and metabolic pathways. For example, 3-substituted benzonitriles in showed apoptosis-inducing activity, while 2-substituted analogs in exhibited electrochemical utility.

- Fluorine’s Role : Fluorinated derivatives () demonstrate improved stability and target binding, a trend applicable to optimizing this compound for agrochemical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。